![molecular formula C35H41N3O6S B133561 1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate CAS No. 147879-85-4](/img/structure/B133561.png)
1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPPA and has been synthesized using various methods.
Wirkmechanismus
BPPA inhibits the enzyme cathepsin B by binding to the active site of the enzyme, preventing the enzyme from cleaving its substrates. Cathepsin B is involved in various cellular processes, including protein degradation, autophagy, and apoptosis. Inhibition of cathepsin B can lead to the accumulation of misfolded proteins and cell death.
Biochemische Und Physiologische Effekte
BPPA has been shown to have various biochemical and physiological effects, including inhibition of cathepsin B, inhibition of cancer cell growth, and neuroprotective effects. BPPA has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
BPPA has several advantages for lab experiments, including its potent inhibitory effects on cathepsin B, its ability to inhibit cancer cell growth, and its neuroprotective effects. However, BPPA has several limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for the research on BPPA, including the development of more potent and selective inhibitors of cathepsin B, the investigation of BPPA's potential as a treatment for neurodegenerative diseases, and the exploration of BPPA's potential as a therapeutic agent for other diseases, including cancer and Alzheimer's disease. Further studies are needed to determine the efficacy and safety of BPPA in humans, and to investigate the potential side effects of BPPA.
Synthesemethoden
The synthesis of BPPA involves the reaction of 3-phenylpropanoic acid with N,N-dimethylformamide (DMF) and thionyl chloride to form 3-phenylpropanoyl chloride. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-alanine in the presence of triethylamine to form 3-phenylpropanoyl-L-alanine tert-butyl ester. The tert-butyl ester is then deprotected using trifluoroacetic acid to form 3-phenylpropanoyl-L-alanine. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-lysine in the presence of triethylamine to form 3-phenylpropanoyl-L-lysine tert-butyl ester. The tert-butyl ester is then deprotected using trifluoroacetic acid to form 1,3-bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate.
Wissenschaftliche Forschungsanwendungen
BPPA has potential applications in various fields of scientific research, including drug discovery, cancer research, and neuroscience. BPPA can act as a potent inhibitor of the enzyme cathepsin B, which is implicated in various diseases, including cancer and Alzheimer's disease. BPPA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. BPPA has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
147879-85-4 |
|---|---|
Produktname |
1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate |
Molekularformel |
C35H41N3O6S |
Molekulargewicht |
631.8 g/mol |
IUPAC-Name |
1,3-bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C35H41N3O6S/c1-26(39)45-25-30(21-29-15-9-4-10-16-29)35(43)38-24-34(42)44-31(22-36-32(40)19-17-27-11-5-2-6-12-27)23-37-33(41)20-18-28-13-7-3-8-14-28/h2-16,30-31H,17-25H2,1H3,(H,36,40)(H,37,41)(H,38,43) |
InChI-Schlüssel |
MRSFBDXXTLBMSE-UHFFFAOYSA-N |
SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OC(CNC(=O)CCC2=CC=CC=C2)CNC(=O)CCC3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OC(CNC(=O)CCC2=CC=CC=C2)CNC(=O)CCC3=CC=CC=C3 |
Synonyme |
Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, 2-((1-oxo-3 -phenylpropyl)amino)-1-(((1-oxo-3-phenylpropyl)amino)methyl)ethyl este r, (+-)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B133478.png)
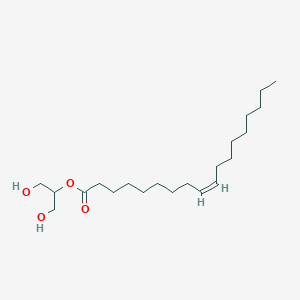
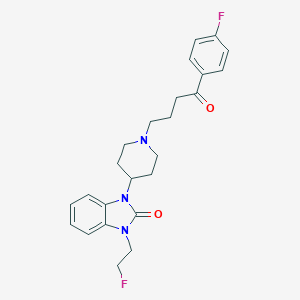
![(2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde](/img/structure/B133486.png)
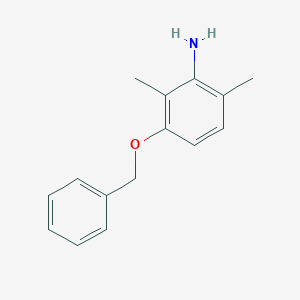
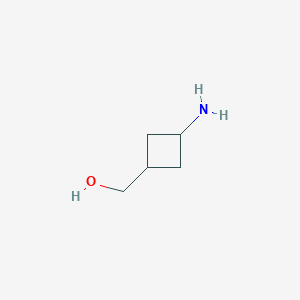
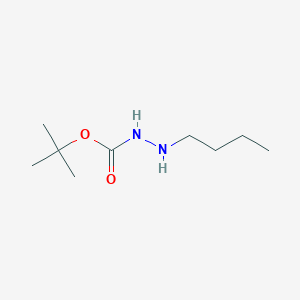
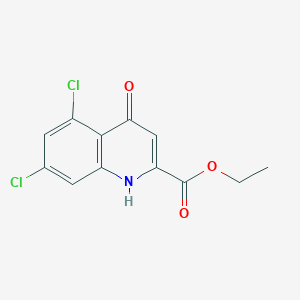
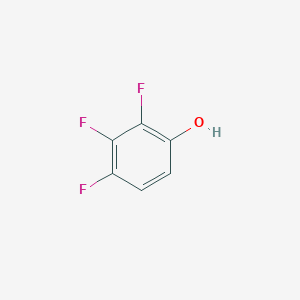

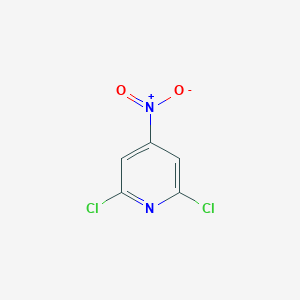

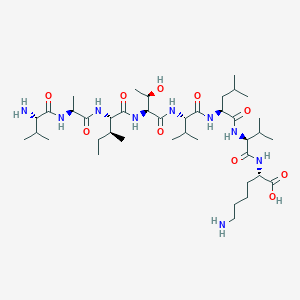
![3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B133521.png)